molecular formula C19H16FN7O3S2 B2917070 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852154-33-7

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2917070
CAS RN: 852154-33-7
M. Wt: 473.5
InChI Key: QDUCGGFIRHNTFT-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN7O3S2 and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation Research into structurally similar compounds has focused on their synthesis and biological evaluation, particularly regarding their anti-inflammatory, analgesic, antitumor, and antimicrobial activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, studies on thiazole and thiazolidine derivatives highlighted their promising antimicrobial and anticancer properties, suggesting potential for further development as therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Antimicrobial and Antifungal Effects Compounds with structural similarities have been evaluated for their antimicrobial effects against a range of pathogens. Cankilic and Yurttaş (2017) synthesized acetamide derivatives that showed considerable antimicrobial activity against various microorganisms, indicating the potential for novel antimicrobial agents (Cankilic & Yurttaş, 2017). This suggests the importance of further exploring the antimicrobial capabilities of related compounds.

Chemical Synthesis and Characterization The chemical synthesis and characterization of related compounds are crucial for understanding their potential applications. Gomha, Mohamed, Zaki, Ewies, Elroby (2018) developed novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, providing insights into their structural and antimicrobial properties (Gomha et al., 2018). These synthetic methodologies and characterizations are foundational for the development of new therapeutic agents.

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O3S2/c1-10-8-31-18(21-10)24-16(29)9-32-19-26-25-14(6-12-7-15(28)23-17(30)22-12)27(19)13-4-2-11(20)3-5-13/h2-5,7-8H,6,9H2,1H3,(H,21,24,29)(H2,22,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCGGFIRHNTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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